molecular formula C17H17NO B1621836 N-(2-cyclopropylphenyl)-4-methylbenzamide CAS No. 368890-80-6

N-(2-cyclopropylphenyl)-4-methylbenzamide

Cat. No.: B1621836
CAS No.: 368890-80-6
M. Wt: 251.32 g/mol
InChI Key: MFGHAPXGFDGOQN-UHFFFAOYSA-N
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Description

N-(2-cyclopropylphenyl)-4-methylbenzamide: is an organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a benzamide moiety. The presence of the cyclopropyl group imparts significant strain to the molecule, influencing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropylphenyl)-4-methylbenzamide typically involves the reaction of 2-cyclopropylphenylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics due to its unique structural features.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine:

  • Explored for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter levels.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of novel materials with specific mechanical and chemical properties.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound is known to inhibit certain enzymes, thereby modulating the levels of key neurotransmitters in the brain. This inhibition results in increased levels of inhibitory neurotransmitters, leading to a reduction in neuronal excitability. The molecular pathways involved include the modulation of gamma-aminobutyric acid (GABA) levels, which play a crucial role in maintaining the balance between excitatory and inhibitory signals in the nervous system.

Comparison with Similar Compounds

    N-(2-cyclopropylphenyl)-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a methyl group, leading to different electronic and steric effects.

    N-(2-cyclopropylphenyl)-4-chlorobenzamide:

    N-(2-cyclopropylphenyl)-4-fluorobenzamide: The presence of a fluorine atom imparts unique properties, such as increased metabolic stability and altered binding affinity to biological targets.

Uniqueness: N-(2-cyclopropylphenyl)-4-methylbenzamide stands out due to its specific combination of structural features, which confer unique reactivity and potential applications in various fields. The presence of the cyclopropyl group, in particular, imparts significant strain to the molecule, influencing its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

N-(2-cyclopropylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12-6-8-14(9-7-12)17(19)18-16-5-3-2-4-15(16)13-10-11-13/h2-9,13H,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGHAPXGFDGOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391493
Record name STK091461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368890-80-6
Record name STK091461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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